

Chlozolinate: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomerism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlozolinate**

Cat. No.: **B3416503**

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Abstract

Chlozolinate, a dicarboximide fungicide, has been utilized in agriculture for the control of a variety of fungal pathogens. Its molecular structure possesses a single chiral center, giving rise to two stereoisomers. This in-depth technical guide provides a detailed overview of the chemical structure, stereoisomerism, synthesis, and physicochemical properties of **chlozolinate**. While the fungicidal activity of the racemic mixture is established, this guide also addresses the critical aspect of the differential biological activity between its enantiomers, a key consideration in modern agrochemical development. Experimental protocols for synthesis and chiral separation are outlined to provide a practical resource for researchers.

Chemical Structure and Identification

Chlozolinate is chemically known as ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate. Its structure features a 3,5-dichlorophenyl group attached to a dioxo-oxazolidine ring, with a methyl and an ethyl carboxylate group at the C5 position.

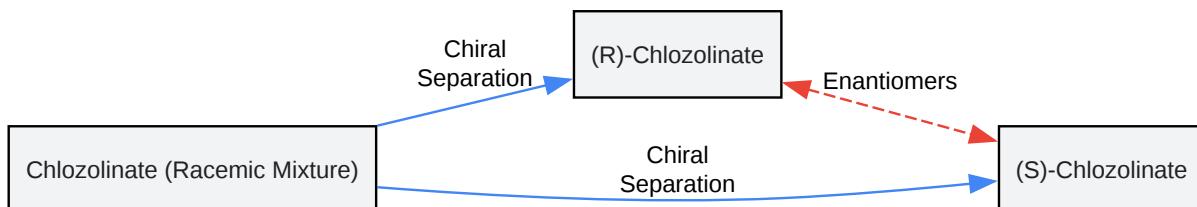
Table 1: Chemical Identification of **Chlozolinate**

Identifier	Value
IUPAC Name	ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate[1]
CAS Number	84332-86-5[1]
Chemical Formula	C ₁₃ H ₁₁ Cl ₂ NO ₅ [2]
Molecular Weight	332.14 g/mol [2]
SMILES Notation	CCOC(=O)C1(C)OC(=O)N(C1=O)c2cc(Cl)cc(Cl)c2
InChI Key	IGUYEXXAGBDLLX-UHFFFAOYSA-N[1]

Stereoisomerism

The presence of a quaternary stereocenter at the C5 position of the oxazolidine ring makes **chlozolinate** a chiral molecule.[2] Consequently, it exists as a pair of enantiomers: the (R)- and (S)-isomers. Commercial **chlozolinate** is typically produced and sold as a racemic mixture, containing equal amounts of both enantiomers.[2]

The spatial arrangement of the substituents around the chiral center dictates the R/S configuration and can significantly influence the biological activity of the molecule. Understanding the properties and activity of each enantiomer is crucial for developing more effective and potentially safer agrochemicals.



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Caption: Stereoisomers of **Chlozolinate**.

Physicochemical Properties

The physicochemical properties of **chlozolinate** are important for its formulation, application, and environmental fate. While detailed data for the individual enantiomers are not readily available in public literature, the properties of the racemic mixture have been documented.

Table 2: Physicochemical Properties of Racemic **Chlozolinate**

Property	Value	Reference
Melting Point	112.6 °C	[3]
Water Solubility	2 mg/L (at 25 °C)	[4]
Log P (octanol-water partition coefficient)	3.15 (at 22 °C)	[4]
Vapor Pressure	1.3×10^{-5} Pa (at 25 °C)	[4]

It is important to note that enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility in achiral solvents). However, their interaction with other chiral molecules, such as biological receptors, can differ significantly.

Synthesis and Experimental Protocols

Synthesis of Racemic Chlozolinate

The commercial synthesis of racemic **chlozolinate** generally involves a multi-step process. A general outline of the synthesis is as follows:

- Formation of the Oxazolidine Ring: The synthesis typically begins with the reaction of 3,5-dichlorobenzoyl chloride with a suitable amino alcohol to form the core oxazolidine ring structure.[2]
- Esterification: The intermediate is then subjected to esterification with ethanol in the presence of a catalyst to yield the final ethyl ester of **chlozolinate**.[2]

Experimental Protocol: Synthesis of Racemic **Chlozolinate** (General Procedure)

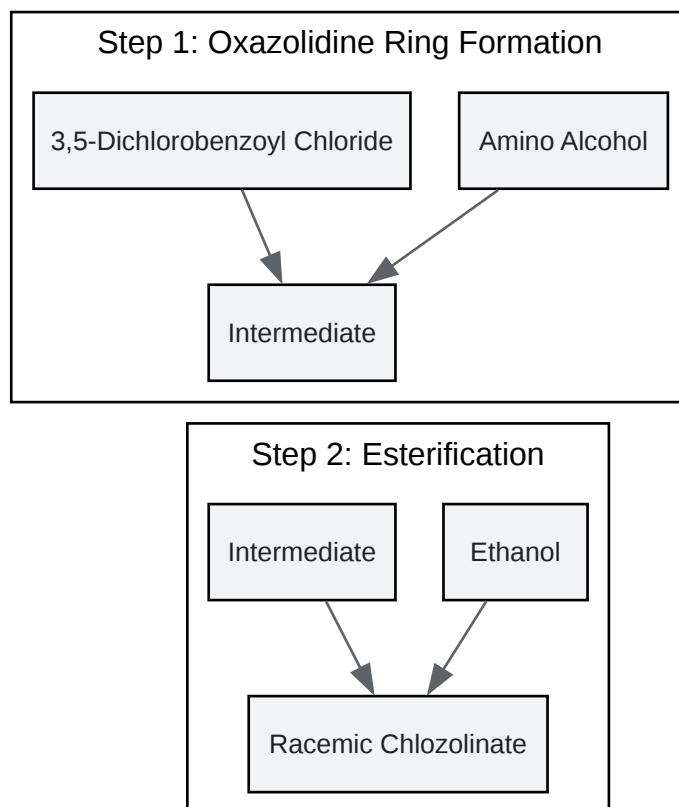
Note: This is a generalized protocol based on available literature. Specific reaction conditions may vary.

Step 1: Synthesis of 3-(3,5-dichlorophenyl)-5-methyl-5-(hydroxymethyl)oxazolidine-2,4-dione

- To a solution of 2-amino-2-methyl-1,3-propanediol in a suitable solvent (e.g., dichloromethane), add triethylamine.
- Cool the mixture in an ice bath and slowly add a solution of 3,5-dichlorobenzoyl chloride in the same solvent.
- Stir the reaction mixture at room temperature for several hours.
- Wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography on silica gel.

Step 2: Esterification to Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate

- Dissolve the product from Step 1 in an excess of ethanol.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Reflux the mixture for several hours.
- Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the final product by recrystallization or column chromatography.



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Caption: General Synthesis of Racemic **Chlozolinate**.

Enantioselective Synthesis of (R)-(-)-Chlozolinate

An asymmetric synthesis of (R)-(-)-**chlozolinate** has been reported, utilizing an enzymatic asymmetric step.^[5]

Experimental Protocol: Chemoenzymatic Synthesis of (R)-(-)-**Chlozolinate** (Key Steps)

This protocol is a summary of the key steps described by Guanti et al. (2001) and may require optimization.

- Enzymatic Hydrolysis: A prochiral disubstituted malonate is subjected to enzymatic hydrolysis using horse liver acetone powder (HLAP) to selectively hydrolyze one of the ester groups, creating a chiral monoester.

- Functional Group Transformations: The resulting chiral monoester undergoes a series of chemical transformations to introduce the necessary functional groups for cyclization.
- Cyclization: The modified chiral intermediate is then cyclized to form the oxazolidine-2,4-dione ring system with the desired (R)-configuration at the C5 stereocenter.
- Final Esterification: The final step involves the esterification of the carboxylic acid to yield **(R)-(-)-chlozolinate**.

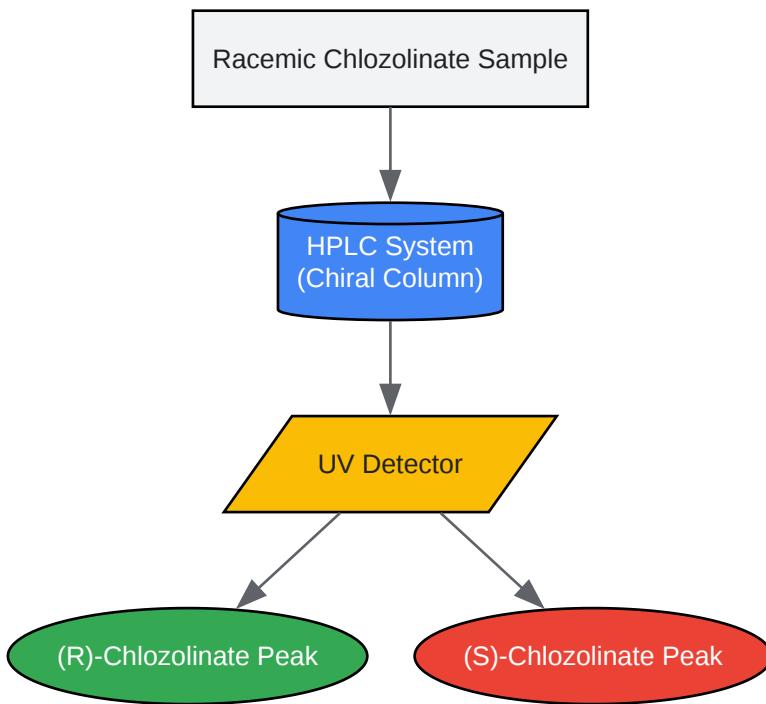
Chiral Separation of Enantiomers

High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for the analytical and preparative separation of enantiomers.

Experimental Protocol: Chiral HPLC Separation of **Chlozolinate** Enantiomers (General Method)

Note: The optimal conditions will depend on the specific chiral column and HPLC system used.

- Chiral Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® or Chiraldex® series), is often effective for separating this class of compounds.
- Mobile Phase: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for achieving good separation and should be optimized.
- Flow Rate: A flow rate in the range of 0.5-1.5 mL/min is typically used.
- Detection: UV detection at a wavelength where **chlozolinate** exhibits strong absorbance (e.g., around 254 nm) is suitable.
- Injection Volume and Concentration: A small injection volume (e.g., 5-20 µL) of a dilute solution of racemic **chlozolinate** in the mobile phase should be used.



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Caption: Chiral HPLC Separation Workflow.

Biological Activity and Stereoisomerism

Chlozolinate is a protective and curative fungicide that acts by inhibiting osmotic signal transduction.^[2] It is primarily effective against fungal pathogens such as *Botrytis* spp. and *Sclerotinia* spp.^[2]

A critical aspect of modern pesticide research is the evaluation of the biological activity of individual stereoisomers. Often, one enantiomer exhibits significantly higher desired activity (the eutomer), while the other may be less active or inactive (the distomer), or even contribute to off-target toxicity.

While it is well-established that the biological activity of many chiral pesticides is enantioselective, specific, publicly available, peer-reviewed studies detailing a direct comparison of the fungicidal efficacy of the (R)- and (S)-enantiomers of **chlozolinate** against key plant pathogens were not identified at the time of this review. The development of an enantioselective synthesis for (R)-(-)-**chlozolinate** was motivated by the need to evaluate such

differences, suggesting that this is a recognized area of importance.^[5] The lack of published comparative data highlights a significant knowledge gap in the understanding of this fungicide.

Conclusion

This technical guide has provided a comprehensive overview of the chemical structure and stereoisomerism of the fungicide **chlozolinate**. The presence of a single chiral center results in two enantiomers, with commercial products being racemic mixtures. While methods for the synthesis of the racemate and an enantioselective route to the (R)-isomer have been established, a significant gap exists in the public domain regarding the comparative biological activity of the individual (R)- and (S)-enantiomers. Further research to elucidate the specific fungicidal efficacy of each stereoisomer is essential for a complete understanding of **chlozolinate**'s mode of action and for the potential development of more refined and effective fungicidal products. Such studies would align with the broader trend in agrochemical research towards the use of single, more active isomers to reduce environmental load and improve efficacy.

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- To cite this document: BenchChem. [Chlozolinate: A Comprehensive Technical Guide to its Chemical Structure and Stereoisomerism]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3416503#chlozolinate-chemical-structure-and-stereoisomerism]

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